2,3-Dihydro-5-phenyl-7-(trifluoromethoxy)-1H-1,4-benzodiazepine 2,3-Dihydro-5-phenyl-7-(trifluoromethoxy)-1H-1,4-benzodiazepine
Brand Name: Vulcanchem
CAS No.: 19337-66-7
VCID: VC0092703
InChI: InChI=1S/C16H13F3N2O/c17-16(18,19)22-12-6-7-14-13(10-12)15(21-9-8-20-14)11-4-2-1-3-5-11/h1-7,10,20H,8-9H2
SMILES: C1CN=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)C3=CC=CC=C3
Molecular Formula: C16H13F3N2O
Molecular Weight: 306.28 g/mol

2,3-Dihydro-5-phenyl-7-(trifluoromethoxy)-1H-1,4-benzodiazepine

CAS No.: 19337-66-7

Main Products

VCID: VC0092703

Molecular Formula: C16H13F3N2O

Molecular Weight: 306.28 g/mol

2,3-Dihydro-5-phenyl-7-(trifluoromethoxy)-1H-1,4-benzodiazepine - 19337-66-7

CAS No. 19337-66-7
Product Name 2,3-Dihydro-5-phenyl-7-(trifluoromethoxy)-1H-1,4-benzodiazepine
Molecular Formula C16H13F3N2O
Molecular Weight 306.28 g/mol
IUPAC Name 5-phenyl-7-(trifluoromethoxy)-2,3-dihydro-1H-1,4-benzodiazepine
Standard InChI InChI=1S/C16H13F3N2O/c17-16(18,19)22-12-6-7-14-13(10-12)15(21-9-8-20-14)11-4-2-1-3-5-11/h1-7,10,20H,8-9H2
Standard InChIKey PYWGKXMPEZETDF-UHFFFAOYSA-N
SMILES C1CN=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)C3=CC=CC=C3
Canonical SMILES C1CN=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)C3=CC=CC=C3
Synonyms 2,3-Dihydro-5-phenyl-7-(trifluoromethoxy)-1H-1,4-benzodiazepine
PubChem Compound 29541
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator